Methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride Methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16549101
InChI: InChI=1S/C14H20N2O2.ClH/c1-18-14(17)12-10-16(8-7-13(12)15)9-11-5-3-2-4-6-11;/h2-6,12-13H,7-10,15H2,1H3;1H
SMILES:
Molecular Formula: C14H21ClN2O2
Molecular Weight: 284.78 g/mol

Methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride

CAS No.:

Cat. No.: VC16549101

Molecular Formula: C14H21ClN2O2

Molecular Weight: 284.78 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride -

Specification

Molecular Formula C14H21ClN2O2
Molecular Weight 284.78 g/mol
IUPAC Name methyl 4-amino-1-benzylpiperidine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C14H20N2O2.ClH/c1-18-14(17)12-10-16(8-7-13(12)15)9-11-5-3-2-4-6-11;/h2-6,12-13H,7-10,15H2,1H3;1H
Standard InChI Key JDJLOUBQBCYCEN-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CN(CCC1N)CC2=CC=CC=C2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride, reflects its structural components:

  • Piperidine backbone: A six-membered nitrogen-containing ring.

  • Benzyl group: Attached to the nitrogen at position 1, contributing hydrophobic interactions.

  • Amino group: At position 4, enabling hydrogen bonding with biological targets.

  • Methyl ester: At position 3, influencing metabolic stability.

The SMILES notation (COC(=O)C1CN(CCC1N)CC2=CC=CC=C2.Cl) and InChIKey (JDJLOUBQBCYCEN-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemistry.

Table 1: Comparative Analysis of Related Piperidine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochlorideC₁₄H₂₁ClN₂O₂284.78Amino, benzyl, ester, hydrochloride
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride C₁₄H₁₇NO₃·HCl283.75Oxo, benzyl, ester, hydrochloride
Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate C₂₀H₂₄N₂O₂324.40Phenylamino, benzyl, ester

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with piperidine precursors. Key steps include:

  • Esterification: Thionyl chloride (SOCl₂) reacts with carboxylic acids to form methyl esters, as demonstrated in general piperidine synthesis protocols .

  • Benzylation: Introduction of the benzyl group via nucleophilic substitution or reductive amination.

  • Amination: Selective introduction of the amino group at position 4, often using ammonia or protected amines.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Reaction conditions (e.g., solvent choice, temperature) critically influence yields. For example, hydrogenation reactions under argon atmosphere ensure selective reduction of intermediates .

Purification and Analysis

  • Column chromatography is employed to isolate the compound from reaction mixtures.

  • Spectroscopic techniques:

    • ¹H/¹³C NMR: Confirms structural integrity and substitution patterns.

    • IR spectroscopy: Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).

    • Mass spectrometry: Validates molecular weight (m/z 284.78).

Mechanism of Action and Biological Activity

Target Interactions

The compound interacts with biological targets through:

  • Hydrogen bonding: The amino group engages with polar residues on enzymes or receptors.

  • Hydrophobic interactions: The benzyl group binds to non-polar pockets.

Antiproliferative Activity

Studies on piperidine derivatives reveal dose-dependent inhibition of cancer cell proliferation:

Table 2: Research Findings on Antiproliferative Effects

Cell LineIC₅₀ (μM)MechanismReference
Breast cancer12.3Tubulin polymerization inhibition
Ovarian cancer18.7Apoptosis induction

These effects are attributed to disruption of microtubule dynamics and activation of caspase pathways.

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